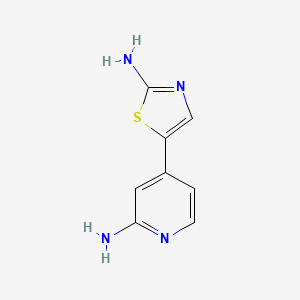

4-(2-Aminothiazol-5-yl)pyridin-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-(2-aminopyridin-4-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-7-3-5(1-2-11-7)6-4-12-8(10)13-6/h1-4H,(H2,9,11)(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKUKLYUGRFIQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=CN=C(S2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296663 | |

| Record name | 4-(2-Amino-5-thiazolyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959986-20-0 | |

| Record name | 4-(2-Amino-5-thiazolyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959986-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Amino-5-thiazolyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminothiazol-5-yl)pyridin-2-amine typically involves the reaction of 2-aminothiazole with 2-chloropyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the thiazole attacks the chloropyridine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Aminothiazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole or pyridine ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted thiazole or pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 4-(2-Aminothiazol-5-yl)pyridin-2-amine is its potential as an anticancer agent. Studies have indicated that this compound can inhibit specific cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are critical regulators of the cell cycle. Inhibiting these kinases can lead to reduced proliferation of cancer cells, making it a valuable candidate for cancer therapy .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells and disruption of key signaling pathways associated with cell survival and proliferation. For instance, it has shown efficacy against various cancer cell lines, including breast, leukemia, and lung cancer cells .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against a range of bacterial and fungal strains. The compound's ability to inhibit bacterial cell wall synthesis and interfere with essential enzymes makes it a promising candidate for developing new antimicrobial agents .

Case Studies

Recent studies have reported its effectiveness against resistant strains of bacteria, suggesting that it may help combat antibiotic resistance—a growing concern in modern medicine. Additionally, compounds derived from this scaffold have been evaluated for their antitubercular properties, indicating a broad spectrum of antimicrobial activity .

Material Science

Beyond its biological applications, this compound is also being explored in material science for its potential use in developing new materials with specific electronic or optical properties. The unique combination of thiazole and pyridine rings contributes to the compound's distinct electronic characteristics, making it suitable for applications in organic electronics and photonic devices.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2-amino thiazole with 2-chloropyridine under basic conditions. This method can be optimized for higher yields using continuous flow reactors or automated systems in industrial settings.

Wirkmechanismus

The mechanism of action of 4-(2-Aminothiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Positional Isomerism: 5-(Pyridin-4-yl)thiazol-2-amine differs from the target compound in the pyridine-thiazole linkage (4-position vs.

Substituent Effects :

- Methyl groups (e.g., 5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2-amine ) introduce steric hindrance, possibly reducing solubility but enhancing metabolic stability.

- Electron-withdrawing groups (e.g., 4-chlorophenyl in APY7 ) increase molecular polarity and may improve target affinity.

Hybrid Systems : Benzothiazole-pyrimidine hybrids (APY2, APY7 ) exhibit higher molecular weights and melting points due to extended aromatic systems, which could influence pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Aminothiazol-5-yl)pyridin-2-amine, and how can reaction conditions be optimized?

- Methodology :

-

Nucleophilic Substitution : React 2-aminothiazole derivatives with halogenated pyridines under basic conditions (e.g., NaOH) at room temperature. This approach is analogous to the synthesis of N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives .

-

Microwave-Assisted Synthesis : Utilize microwave irradiation (e.g., 120°C in ethylene glycol) to accelerate reactions involving pyridin-2-amine and thiazole precursors, improving yields (62–78%) compared to conventional methods .

-

Base-Catalyzed Elimination : For dithiazole-containing analogs, employ bases like triethylamine to facilitate HCl elimination during cyclization, as seen in the synthesis of (dithiazolylidene)pyridin-2-amine derivatives .

- Optimization Factors :

| Parameter | Impact | Example |

|---|---|---|

| Solvent | Polarity affects reaction kinetics | DMSO-d6 for NMR-compatible synthesis |

| Temperature | Higher temps reduce reaction time | Microwave irradiation vs. reflux |

| Catalyst | NaOH vs. TMOA for regioselectivity |

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- 1H NMR Analysis : Use 600 MHz DMSO-d6 to resolve aromatic protons (δ 6.5–8.5 ppm) and amine signals (δ 4.0–5.5 ppm). Compare with analogs like 5-(4-morpholinophenyl)pyridin-2-amine for structural validation .

- LCMS (ESI) : Confirm molecular weight (e.g., M+H+ = ~261–263 Da) and purity. Fragmentation patterns help identify thiazole-pyridine linkages .

- TLC Monitoring : Track reaction progress using silica gel plates and UV visualization, especially for intermediates like 2-benzothiazolyl guanidine .

Advanced Research Questions

Q. How do structural modifications at the pyridine and thiazole rings influence kinase inhibitory activity?

- Key Findings :

- Para-Substitution on Aniline : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position enhances Aurora kinase inhibition (Kᵢ = 8–9 nM). This aligns with SAR studies on N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives .

- Morpholine/Piperidine Moieties : Adding morpholine to the pyridine ring improves solubility and selectivity for p38 MAPK and DLK kinases, as seen in compound B9K (IC₅₀ < 100 nM) .

- Data Contradictions :

- While -CF₃ groups boost Aurora kinase inhibition, they may reduce solubility, complicating in vivo applications. Balancing hydrophobicity and potency requires iterative design .

Q. What computational and experimental strategies resolve contradictions in biological assay data?

- Molecular Docking : Use AutoDock or Schrödinger to model interactions with kinase ATP-binding pockets. For example, pyridin-2-amine derivatives show hydrogen bonding with Aurora A’s Lys162 residue .

- In Vivo Validation : Address discrepancies between in vitro and in vivo efficacy by optimizing pharmacokinetics. Lead compound CYC116 (from ) achieved oral bioavailability and progressed to Phase I trials despite initial solubility challenges.

- Table: Key Bioactivity Parameters

| Compound | Target | Kᵢ/IC₅₀ (nM) | Selectivity Ratio (Aurora A/B) |

|---|---|---|---|

| 18 (CYC116) | Aurora A/B | 8.0 / 9.2 | 1.15 |

| B9K | p38 MAPK | 85 | N/A |

Q. How can microwave irradiation and green chemistry principles improve the synthesis of this compound?

- Microwave Advantages :

- Reduced reaction time (30 mins vs. 24 hrs) and higher yields (e.g., 78% for imidazo[1,2-a]pyridin-2-ones) .

- Enhanced regioselectivity in cyclization steps, minimizing byproducts .

Methodological Resources

- Spectral Libraries : Reference NMR shifts from DMSO-d6 studies in .

- Kinase Assay Protocols : Follow cell-based screening methods from using histone H3 phosphorylation as a mitotic marker.

- Computational Tools : MOE or PyMOL for docking studies; Gaussian09 for DFT-based electronic structure analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.